molecular formula C13H10N2O B14232458 3-Methoxy-1,10-phenanthroline CAS No. 397266-00-1

3-Methoxy-1,10-phenanthroline

Cat. No.: B14232458
CAS No.: 397266-00-1
M. Wt: 210.23 g/mol
InChI Key: LAOKMJFOWZHNFP-UHFFFAOYSA-N
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Description

3-Methoxy-1,10-phenanthroline is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the phenanthroline ring system. 1,10-Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-1,10-phenanthroline typically involves the functionalization of 1,10-phenanthroline. One common method is the nucleophilic substitution reaction where a methoxy group is introduced to the phenanthroline ring. This can be achieved by reacting 1,10-phenanthroline with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-1,10-phenanthroline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxy radicals, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 3-Methoxy-1,10-phenanthroline involves its ability to chelate metal ions. This chelation can stabilize the metal ion in a specific oxidation state, which is crucial for catalytic reactions. In biological systems, the compound can intercalate into DNA, disrupting the DNA structure and inhibiting the replication process. This property is particularly useful in developing anticancer agents .

Comparison with Similar Compounds

Uniqueness: 3-Methoxy-1,10-phenanthroline is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where the methoxy group can enhance the desired properties, such as increased solubility or altered photophysical characteristics .

Properties

IUPAC Name

3-methoxy-1,10-phenanthroline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c1-16-11-7-10-5-4-9-3-2-6-14-12(9)13(10)15-8-11/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOKMJFOWZHNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1)C=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578537
Record name 3-Methoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397266-00-1
Record name 3-Methoxy-1,10-phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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